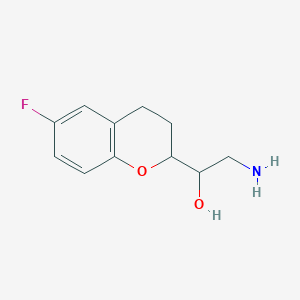

2-氨基-1-(6-氟-3,4-二氢-2H-色满-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

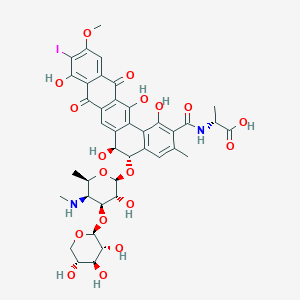

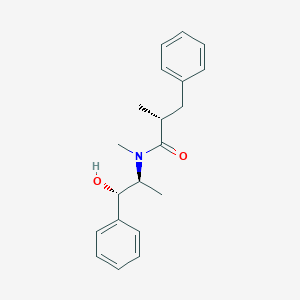

The compound 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol is a derivative of 2-amino-4H-chromene, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis. The compound likely possesses a chromene core, a fluorine substituent, and an amino alcohol moiety.

Synthesis Analysis

The synthesis of related 1,2-amino alcohols has been reported using a Cr/photoredox dual catalytic system starting from carbonyl compounds and α-silyl amines. This method allows the in situ generation of α-amino carbanion equivalents, which act as nucleophiles for the aminoalkylation of ketones and acyl silanes . Although the specific synthesis of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol is not described, this approach could be relevant for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol would include a chromene backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. The presence of a fluorine atom at the 6-position would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The amino alcohol part of the molecule would introduce both amine and hydroxyl functional groups, which could be involved in hydrogen bonding and other polar interactions.

Chemical Reactions Analysis

While the specific chemical reactions of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol are not detailed in the provided papers, the synthesis of 2-amino-4H-chromene derivatives has been achieved through a three-component reaction involving aldehydes, isopropyl cyanoacetate, and 1,3-cyclohexanedione in aqueous ethanol under ultrasound irradiation . This catalyst-free method could potentially be adapted for the synthesis of the compound by selecting suitable aldehydes and modifying the reaction conditions accordingly.

Physical and Chemical Properties Analysis

科学研究应用

β-氨基醇的重排

综述了截至 2009 年 1 月的文献,介绍了 β-氨基醇通过氮丙啶中间体进行重排。此过程对于合成各种胺至关重要,可能包括“2-氨基-1-(6-氟-3,4-二氢-2H-色满-2-基)乙醇”等衍生物。综述讨论了亲核试剂和溶剂条件对这种重排结果的影响,强调了 β-氨基醇在制备复杂分子结构中的合成效用 (Métro, T., Duthion, B., Gomez Pardo, D., & Cossy, J., 2010)。

香豆素的抗氧化活性

该化合物在结构上与香豆素有关,香豆素是一类以其广泛的生物活性而闻名的化合物。对香豆素的化学和抗氧化活性的综述突出了 2H-色满-2-酮核心的重要性,该核心存在于目标化合物中。该核心结构促进了与酶和受体的相互作用,促进了香豆素的抗氧化特性。此类见解可能与了解“2-氨基-1-(6-氟-3,4-二氢-2H-色满-2-基)乙醇”的抗氧化潜力有关 (Torres, F. C., Brucker, N., Andrade, S., Kawano, D., Garcia, S., Poser, G., & Eifler-Lima, V., 2014)。

6H-苯并[c]色满-6-酮的合成

综述了与目标化合物具有相似结构基序的 6H-苯并[c]色满-6-酮的合成和药理学重要性。本综述讨论了构建色满-6-酮核心的各种合成程序,可能适用于合成“2-氨基-1-(6-氟-3,4-二氢-2H-色满-2-基)乙醇”等相关化合物。此类方法包括铃木偶联反应和 3-甲酰香豆素反应,为合成策略提供了基础 (Mazimba, O., 2016)。

属性

IUPAC Name |

2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWOKAJCYBGRTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

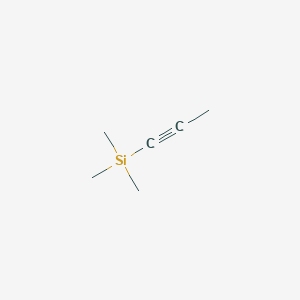

C1CC2=C(C=CC(=C2)F)OC1C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470692 |

Source

|

| Record name | AGN-PC-009IPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |

CAS RN |

897661-66-4 |

Source

|

| Record name | AGN-PC-009IPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)